molecular formula C15H12O2 B14563940 2-Benzoyl-2,3-dihydrobenzofuran CAS No. 62019-26-5

2-Benzoyl-2,3-dihydrobenzofuran

Cat. No.: B14563940
CAS No.: 62019-26-5
M. Wt: 224.25 g/mol
InChI Key: QSXAIMLSGHQQHX-UHFFFAOYSA-N
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Description

2-Benzoyl-2,3-dihydrobenzofuran is a synthetic chemical building block based on the 2,3-dihydrobenzofuran scaffold, a key pharmacophore of high value in medicinal chemistry and drug discovery . This privileged structure is ubiquitous in numerous bioactive natural products and synthetic compounds, known for its diverse pharmacological activities . Researchers are particularly interested in dihydrobenzofuran derivatives for developing new therapeutic agents due to their demonstrated potential in various areas of research. Studies on related fluorinated and functionalized dihydrobenzofuran derivatives have shown promising anti-inflammatory effects by suppressing the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inhibiting the secretion of mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) . Furthermore, certain derivatives have exhibited potent anticancer activity in models like the human colorectal adenocarcinoma cell line HCT116, by inhibiting cell proliferation and inducing apoptosis through mechanisms that include the inhibition of the anti-apoptotic protein Bcl-2 and cleavage of PARP-1 . The biological effects of these compounds are often enhanced by specific functional groups, and the benzoyl substituent in this compound makes it a versatile intermediate for further chemical exploration and bio-evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Key Research Applications: • Medicinal Chemistry: Serves as a core scaffold for the synthesis and evaluation of novel bioactive molecules with potential anti-inflammatory and anticancer properties . • Chemical Synthesis: Acts as a key intermediate for the diastereo- and enantioselective construction of more complex, stereochemically dense structures for pharmaceutical research . • Antiparasitic Research: Exploration of dihydrobenzofuran-based compounds as molecular prototypes for developing new drugs against neglected tropical diseases like Chagas disease . This product is strictly for laboratory research use and is not intended for personal, medical, or veterinary use.

Properties

CAS No.

62019-26-5

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-2-yl(phenyl)methanone

InChI

InChI=1S/C15H12O2/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-9,14H,10H2

InChI Key

QSXAIMLSGHQQHX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Classification of Synthetic Methods

Current literature describes three primary approaches to synthesizing 2,3-dihydrobenzofuran compounds:

  • Double substituent cyclization method at ortho position : This approach utilizes starting materials with two appropriate substituents at the ortho position of a phenyl ring. For example, o-methoxyphenethyl alcohol can be converted to 2,3-dihydrobenzofuran under hydrobromic acid and acetic environment conditions. Similarly, adjacent aminophenethyl alcohols can undergo diazotization followed by nitrogen elimination to form the desired product.

  • Benzofuran hydrogenation method : This direct approach involves hydrogenating benzofuran in glacial acetic acid solution. While conceptually straightforward, this method often produces lower purity products requiring complex purification procedures.

  • Monosubstituted cyclization method on phenyl ring : Generally considered more practical for industrial applications, this method involves generating 2-phenoxy ethanol from sodium phenate and ethylene chlorhydrin, followed by cyclization with zinc chloride to obtain 2,3-dihydrobenzofuran.

Modern Synthetic Approaches

Recent developments have introduced more efficient methods for synthesizing 2,3-dihydrobenzofurans, which could potentially be adapted for 2-benzoyl derivatives:

  • Ortho-Quinone Methides (o-QMs) methodology : This stereoselective synthesis uses silver oxide-mediated oxidation to generate o-QMs in situ from readily available 2-alkyl-substituted phenols. This approach offers excellent diastereoselectivity and good yields under relatively mild conditions.

  • 2-Hydroxybenzyl alcohol cyclization : 2,2-Disubstituted 2,3-dihydrobenzofurans can be obtained by reacting corresponding 2-hydroxybenzyl alcohols in toluene with catalytic amounts of Amberlyst 15, an acidic ion exchange resin with sulfonic acid groups.

Specific Synthetic Routes to 2-Benzoyl-2,3-dihydrobenzofuran

While direct synthetic routes specific to this compound are limited in literature, several approaches can be inferred from related compounds and modified accordingly.

Synthesis via α-Bromo Ketones and o-Hydroxy Chalcones

A promising approach involves using α-bromo ketones and o-hydroxy chalcones as key intermediates. This methodology has been successfully applied to synthesize 2-(this compound-3-yl)-1-phenylethan-1-one (4aaa), which contains the target this compound moiety.

Reaction conditions:

  • α-Bromo ketones and Merrifield resin-supported pyridine in acetonitrile
  • Stirring at 80°C for 1 hour
  • Addition of o-hydroxy chalcones and triethylamine
  • Continued stirring at 80°C until reaction completion

This methodology achieves high yields (reported 89% for the related compound) and produces stereochemically well-defined products.

Modified Monosubstituted Cyclization Method

Based on the general monosubstituted cyclization approach, a modified synthesis could be developed specifically for this compound:

Proposed synthesis:

  • Generation of appropriately substituted 2-phenoxy ethanol
  • Introduction of benzoyl functionality through suitable reactions
  • Cyclization with zinc chloride under optimized conditions

Ortho-Quinone Methides Approach

The o-QMs methodology could be adapted for stereoselective synthesis of this compound:

Reaction conditions:

  • 2-Alkyl-substituted phenol (0.24 mmol)
  • Sulfonium salt (0.20 mmol)
  • Silver oxide (0.48 mmol)
  • Potassium carbonate (0.24 mmol)
  • Dichloromethane (3 mL)
  • Room temperature, 12 hours

This approach would require appropriate selection of starting materials to introduce the benzoyl functionality at the desired position.

Reaction Parameters and Optimization

Temperature Effects

Temperature significantly impacts both yield and stereoselectivity in 2,3-dihydrobenzofuran synthesis:

Synthetic Approach Optimal Temperature Range Impact on Synthesis Reference
2-Phenoxy ethanol formation 60-70°C Facilitates nucleophilic substitution
Cyclization with zinc chloride 200-220°C Enables ring closure
o-QMs method Room temperature Maintains stereochemical control
α-Bromo ketones approach 80°C Balances reactivity and selectivity

Catalyst Systems

Various catalysts have been employed in 2,3-dihydrobenzofuran synthesis, each offering distinct advantages:

Catalyst System Application Advantages Reference
Copper chloride/iron chloride (3:1 to 5:1 ratio) 2-Phenoxy ethanol synthesis Enhanced reactivity, decreased reaction temperature
Manganese chloride Cyclization step Improved efficiency, reduced by-products
Silver oxide o-QMs generation Excellent stereoselectivity
Amberlyst 15 Direct cyclization of 2-hydroxybenzyl alcohols Acid-catalyzed, heterogeneous system

Solvent Selection

Solvent choice affects reaction efficiency and product selectivity:

Solvent Application Advantages Reference
Dichloromethane o-QMs method Stabilizes reactive intermediates
Acetonitrile α-Bromo ketones approach Facilitates nucleophilic substitution
Toluene 2-Hydroxybenzyl alcohol cyclization Compatible with acidic catalysts
Dioxane Aromatization reactions High-temperature stability

Transformation of this compound Derivatives

Understanding the reactivity of this compound provides insights into its synthesis and handling:

Aromatization to Benzofuran Derivatives

This compound derivatives can be aromatized to corresponding benzofurans using oxidizing agents:

Reaction conditions:

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
  • Dry dioxane
  • Reflux conditions (72 hours)
  • Yield: approximately 60%

This transformation highlights the potential of this compound as a synthetic intermediate for more complex heterocycles.

Baeyer-Villiger Oxidation

This compound derivatives can undergo Baeyer-Villiger oxidation:

Reaction conditions:

  • meta-Chloroperoxybenzoic acid (mCPBA, 65% purity, 1.5 equiv)
  • Sodium bicarbonate (0.67 equiv)
  • Chloroform solvent
  • Room temperature, under nitrogen with light exclusion
  • Yield: approximately 85%

Heterocycle Formation

The this compound core can serve as a building block for more complex heterocyclic systems:

Pyridine formation conditions:

  • Ammonium acetate (8 equiv)
  • Acetic acid
  • Anhydrous ethanol
  • Reflux (8 hours)
  • Yield: approximately 88%

Purification and Characterization

Purification Techniques

Obtaining pure this compound requires appropriate purification strategies:

Purification Method Application Protocol Reference
Column chromatography Final product isolation Silica gel, hexane/ethyl acetate (10:1)
Recrystallization Enhancing purity Ethanol as solvent
Base washing Intermediate purification 3-5% sodium hydroxide solution
Reduced pressure distillation Volatile intermediates Collection at 88-90°C fraction

Analytical Characterization

Proper characterization of this compound is essential for confirming structural integrity:

  • ¹H NMR spectroscopy : Critical for determining diastereomeric ratios and confirming structural features
  • X-ray crystallography : Definitive structural confirmation and stereochemical assignment
  • High-resolution mass spectrometry : Accurate mass determination
  • Thin-layer chromatography (TLC) : Reaction monitoring and purity assessment

Comparative Analysis of Synthetic Routes

Each approach to this compound synthesis offers distinct advantages and limitations:

Synthetic Approach Advantages Limitations Yield Range Stereoselectivity Reference
α-Bromo ketones/o-hydroxy chalcones High yielding, well-defined stereochemistry Complex starting materials 80-90% Excellent
Modified monosubstituted cyclization Economical, scalable High temperature requirements 60-75% Moderate
o-QMs approach Excellent stereoselectivity, mild conditions Specialized reagents required 70-90% Excellent (trans-selective)
2-Hydroxybenzyl alcohol cyclization Direct approach, acid-catalyzed Starting material limitations Variable Moderate

Scale-up Considerations

Transitioning from laboratory to industrial scale production requires careful optimization:

Temperature Control

The cyclization step requiring 200-220°C presents heat management challenges for large-scale production. Efficient heat transfer systems are essential to maintain uniform temperature distributions and prevent localized overheating.

Catalyst Recycling

For the o-QMs approach, silver oxide recycling would be economically beneficial for industrial applications. Studies indicate potential for catalyst recovery through precipitation and reduction methods.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

2-Benzoyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.

    Biology: The compound has been studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-Benzoyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Benzoyl-2,3-dihydrobenzofuran
Compound Name/ID Substituents Biological Activity Source Reference
This compound Benzoyl group at C2 Inferred: Potential anti-inflammatory Synthetic/Natural (Hypothetical)
Compound 1 () 4-Methoxybenzyl, 5,7-dimethyl, 6-hydroxyl NO inhibition (IC50 = 11.4 μM) Natural (Op tubers)
Ophiopogonanone H () 4-Methoxybenzyl, 5,7-dimethyl, 6-hydroxyl Anti-inflammatory Natural (Ophiopogon)
5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one () Chloro (C5), cyclohexyl (C6) Anti-inflammatory (superior to diclofenac) Synthetic
Compound 3h () Benzo[d][1,3]dioxol-5-ylmethyl Not specified Synthetic
Eurycomalin A () Dimeric isopropenyl-dihydrobenzofuran Not specified Natural (Eurycoma longifolia)
Key Observations:

Substituent Effects: Benzyl vs. Benzoyl: Benzyl-substituted derivatives (e.g., compounds in and ) exhibit anti-inflammatory activity via NO inhibition, likely due to electron-donating methoxy/hydroxyl groups enhancing interaction with cellular targets. In contrast, the benzoyl group (electron-withdrawing) may alter lipophilicity and binding kinetics, though direct data are lacking. Halogenation: Chlorine at position 5 in ’s lactone derivative significantly enhances anti-inflammatory potency, surpassing diclofenac in efficacy .

Natural vs. Synthetic Sources :

  • Natural derivatives (e.g., Op tubers, Ophiopogon) often feature hydroxyl and methoxy groups, which may improve bioavailability and target specificity .
  • Synthetic analogs (e.g., ) allow precise modification of substituents for optimized activity or reduced toxicity.

Pharmacological Potential: The 2-benzyl derivatives from and show IC50 values in the micromolar range, indicating moderate to strong activity against inflammation . Lactone derivatives () demonstrate superior potency, highlighting the importance of ring strain and substituent placement .

Physicochemical Properties

  • Stability: Lactone derivatives () may have reduced hydrolytic stability compared to non-cyclic analogs, impacting their pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Benzoyl-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Pd-mediated coupling reactions using 4-bromo-2,3-dihydrobenzofuran as an intermediate, followed by benzoylation. Reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and temperature (80–120°C) significantly impact yield. For example, phase-transfer catalysis with imidate esters has been reported to achieve yields >80% under optimized conditions .
  • Characterization : Confirmation of structure requires NMR (¹H and ¹³C), HPLC for enantiopurity (e.g., Chiralpak AD-H column), and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR : ¹H NMR resolves diastereotopic protons in the dihydrofuran ring, while ¹³C NMR identifies carbonyl (C=O) and aromatic carbons.
  • IR : Confirms the benzoyl group via C=O stretching (~1680 cm⁻¹).
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₂O₂: 224.0837) .

Q. What physical-chemical properties of 2,3-dihydrobenzofuran derivatives are essential for environmental fate modeling?

  • Methodology : Key parameters include vapor pressure (e.g., estimated via Antoine equation), water solubility (shake-flask method), and log Kow (octanol-water partitioning). Current gaps in measured data (e.g., Henry’s law constant) limit predictive accuracy for environmental transport .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

  • Methodology : Copper/SPDO (spirocyclic phosphine-oxazoline) catalysts enable enantioselective [3+2] cycloaddition, achieving >90% ee. Key factors include ligand stereoelectronic tuning (e.g., electron-withdrawing substituents on SPDO) and solvent polarity (e.g., toluene vs. CH₂Cl₂). Kinetic studies reveal rate-determining C–C bond formation .
  • Validation : Chiral HPLC and circular dichroism (CD) spectroscopy confirm enantiomeric excess and absolute configuration .

Q. What strategies resolve contradictions in reported catalytic efficiencies for dihydrobenzofuran synthesis?

  • Methodology : Discrepancies in Pd-catalyzed coupling yields (e.g., 60–95%) arise from ligand selection (e.g., PPh₃ vs. Xantphos) and substrate steric effects. Systematic DOE (Design of Experiments) optimizes variables like temperature, catalyst loading, and base (e.g., K₂CO₃ vs. Cs₂CO₃). Contradictions in regioselectivity are addressed via computational modeling (DFT) of transition states .

Q. How do structural modifications (e.g., substituents on the benzoyl group) affect bioactivity in dihydrobenzofuran derivatives?

  • Methodology : SAR (Structure-Activity Relationship) studies show that electron-donating groups (e.g., –OCH₃) at the 4-position enhance anti-inflammatory activity (e.g., inhibition of LPS-induced NO production in RAW264.7 cells, IC₅₀ ~11–29 µM). In vitro assays (e.g., enzyme-linked immunosorbent assays) quantify cytokine suppression .

Q. What analytical challenges arise in quantifying trace this compound in complex matrices (e.g., plant extracts)?

  • Methodology : LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity (LOD <1 ng/mL). Matrix effects are mitigated via SPE (solid-phase extraction) using C18 cartridges. Validation follows ICH Q2(R1) guidelines for precision (±5% RSD) and recovery (85–115%) .

Data Gaps and Future Directions

  • Toxicity Profiling : No chronic toxicity data exist for this compound. Recommended assays include Ames tests for mutagenicity and 28-day rodent studies (OECD 407) .
  • Environmental Persistence : Biodegradation studies (e.g., OECD 301B) are needed to assess half-life in soil/water systems .

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